molecular formula C26H23NO4S2 B3952130 (5E)-5-[3-methoxy-4-(3-phenoxypropoxy)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one

(5E)-5-[3-methoxy-4-(3-phenoxypropoxy)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B3952130
M. Wt: 477.6 g/mol
InChI Key: JFOHPMHOUOMZHU-HKOYGPOVSA-N
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Description

(5E)-5-[3-methoxy-4-(3-phenoxypropoxy)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a phenyl group, and a benzylidene moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[3-methoxy-4-(3-phenoxypropoxy)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one typically involves a multi-step process. One common method includes the condensation of 3-methoxy-4-(3-phenoxypropoxy)benzaldehyde with 3-phenyl-2-thioxo-1,3-thiazolidin-4-one under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, industrial production may incorporate advanced techniques like continuous flow synthesis to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[3-methoxy-4-(3-phenoxypropoxy)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzylidene or phenyl rings are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazolidinone derivatives.

    Substitution: Formation of substituted thiazolidinone derivatives with new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

Mechanism of Action

The mechanism of action of (5E)-5-[3-methoxy-4-(3-phenoxypropoxy)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, it may interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    (5E)-5-[3-methoxy-4-(3-phenoxypropoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one: Similar structure but lacks the phenyl group.

    (5E)-5-[3-methoxy-4-(3-phenoxypropoxy)benzylidene]-3-phenyl-1,3-thiazolidin-4-one: Similar structure but lacks the thioxo group.

Uniqueness

(5E)-5-[3-methoxy-4-(3-phenoxypropoxy)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one is unique due to the presence of both the thioxo group and the phenyl group, which contribute to its distinct chemical and biological properties. These structural features may enhance its binding affinity to molecular targets and improve its overall efficacy in various applications.

Properties

IUPAC Name

(5E)-5-[[3-methoxy-4-(3-phenoxypropoxy)phenyl]methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO4S2/c1-29-23-17-19(13-14-22(23)31-16-8-15-30-21-11-6-3-7-12-21)18-24-25(28)27(26(32)33-24)20-9-4-2-5-10-20/h2-7,9-14,17-18H,8,15-16H2,1H3/b24-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFOHPMHOUOMZHU-HKOYGPOVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC=C3)OCCCOC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)C3=CC=CC=C3)OCCCOC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-5-[3-methoxy-4-(3-phenoxypropoxy)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 2
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(5E)-5-[3-methoxy-4-(3-phenoxypropoxy)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 3
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(5E)-5-[3-methoxy-4-(3-phenoxypropoxy)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 4
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(5E)-5-[3-methoxy-4-(3-phenoxypropoxy)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 5
Reactant of Route 5
(5E)-5-[3-methoxy-4-(3-phenoxypropoxy)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 6
Reactant of Route 6
(5E)-5-[3-methoxy-4-(3-phenoxypropoxy)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one

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